molecular formula C26H21NO3S B11155090 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-(naphthalen-1-ylmethoxy)-4H-chromen-4-one

6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-(naphthalen-1-ylmethoxy)-4H-chromen-4-one

Cat. No.: B11155090
M. Wt: 427.5 g/mol
InChI Key: DXOKNVULFZOIQH-UHFFFAOYSA-N
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Description

6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core with various substituents, including a thiazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate under mild conditions.

    Synthesis of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via an etherification reaction using naphthalen-1-ol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromenone core.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and chromenone rings.

    Reduction: Reduced forms of the chromenone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and potential biological activity.

    Material Science: Use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Lacks the naphthalene moiety, potentially altering its biological activity and material properties.

    3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE: Lacks the ethyl group, which may affect its reactivity and interactions.

Uniqueness

6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE is unique due to its combination of a chromenone core, thiazole ring, and naphthalene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H21NO3S

Molecular Weight

427.5 g/mol

IUPAC Name

6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-(naphthalen-1-ylmethoxy)chromen-4-one

InChI

InChI=1S/C26H21NO3S/c1-3-17-11-21-24(30-14-22(25(21)28)26-27-16(2)15-31-26)12-23(17)29-13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12,14-15H,3,13H2,1-2H3

InChI Key

DXOKNVULFZOIQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC4=CC=CC=C43)OC=C(C2=O)C5=NC(=CS5)C

Origin of Product

United States

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